molecular formula C19H15ClN2O4S B15284544 (5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284544
M. Wt: 402.9 g/mol
InChI Key: BWZCYWCUHACFFW-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a benzodioxole moiety, and a chlorinated aniline group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the benzodioxole and chlorinated aniline groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorinated aniline group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high specificity, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzodioxole-containing molecules. Examples include:

  • 2-(3-chloro-2-methylanilino)-1,3-thiazole
  • 5-(6-methoxy-1,3-benzodioxol-5-yl)-1,3-thiazole

Uniqueness

What sets (5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

(5E)-2-(3-chloro-2-methylphenyl)imino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15ClN2O4S/c1-10-12(20)4-3-5-13(10)21-19-22-18(23)17(27-19)7-11-6-15-16(26-9-25-15)8-14(11)24-2/h3-8H,9H2,1-2H3,(H,21,22,23)/b17-7+

InChI Key

BWZCYWCUHACFFW-REZTVBANSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/S2

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC4=C(C=C3OC)OCO4)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.